2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
71989-98-5 |
|---|---|
Molecular Formula |
C23H19NO5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(2,4,6-trimethoxyphenyl)benzo[f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C23H19NO5/c1-27-14-10-18(28-2)21(19(11-14)29-3)16-12-24-17-9-8-13-6-4-5-7-15(13)20(17)22(16)23(25)26/h4-12H,1-3H3,(H,25,26) |
InChI Key |
MANIUUXMEXENNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=CN=C3C=CC4=CC=CC=C4C3=C2C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with an azide forms an azido intermediate. This intermediate undergoes further cyclization and functional group modifications to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, controlled reaction conditions, and efficient purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzo[f]quinoline derivatives, including 2-(2,4,6-trimethoxyphenyl)benzo[f]quinoline-1-carboxylic acid. A notable study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) cells. The mechanism of action appears to involve DNA intercalation and inhibition of topoisomerase II, which are critical pathways in cancer cell proliferation .
Molecular Docking Studies
In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to target proteins associated with cancer progression. The results indicated favorable interactions with cyclin-dependent kinases (CDKs), suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Photophysical Properties
The photophysical characteristics of this compound have been explored for potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to exhibit fluorescence makes it suitable for incorporation into polymer matrices for enhanced light emission properties .
Synthesis of Functional Materials
This compound can also be utilized as a building block in the synthesis of more complex materials through various chemical reactions such as coupling reactions and cyclizations. Its structural features allow for modifications that can tailor the properties of resulting materials for specific applications in nanotechnology and materials engineering .
Case Studies
- Antiproliferative Efficacy Study : A series of benzo[f]quinoline derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The study found that modifications at specific positions on the quinoline core significantly affected their biological activity, highlighting the importance of structural optimization in drug design .
- Molecular Docking Analysis : In a computational study, various derivatives were docked against CDK-5, revealing that certain modifications enhanced binding affinity compared to standard chemotherapeutics like doxorubicin. This underscores the potential of these compounds as novel anticancer agents .
- Optoelectronic Device Fabrication : Research into the incorporation of this compound into polymer films demonstrated improved light emission characteristics compared to traditional materials, suggesting its viability in next-generation display technologies .
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzothiophene Acrylonitrile Derivatives (Compounds 31–33)
Structural Features :
Pharmacological Profile :
Key Differences :
Gallic Acid-Derived Indanones (Compound 8)
Structural Features :
Pharmacological Profile :
- Safety: No acute toxicity observed in mice at 300 mg/kg .
Key Differences :
Tetrazole Analogs (Compounds I–II)
Structural Features :
Crystallographic Insights :
- Dihedral angles between benzothiophene and phenyl rings: 23.91–24.99° (Compound I) vs. 84.47° (Compound II), indicating conformational flexibility influenced by methoxy positioning .
- Hydrogen-bonding networks involving tetrazole groups stabilize crystal packing, which may correlate with in vivo stability .
Key Differences :
- 3,4,5-Trimethoxy substitution (Compound II) vs. 2,4,6-trimethoxy in the target compound: This positional variance may alter steric hindrance or electronic effects during target binding .
Implications for Drug Design
- Methoxy Positioning : The 2,4,6-trimethoxy pattern in the target compound may confer distinct steric or electronic properties compared to 3,4,5-trimethoxy analogs, influencing binding to tubulin or other targets.
- Core Structure: Benzoquinoline’s extended aromatic system could enhance stacking interactions compared to indanone or benzothiophene cores, but may reduce solubility.
- Functional Groups : Carboxylic acids (target) vs. acrylonitrile or tetrazole (analogs) offer divergent opportunities for derivatization or prodrug strategies.
Unresolved Questions :
- Direct biological data (e.g., IC50, toxicity) for the target compound is lacking in the evidence.
- Comparative crystallographic or docking studies are needed to validate hypothesized structure-activity relationships.
Biological Activity
2-(2,4,6-Trimethoxyphenyl)benzo[f]quinoline-1-carboxylic acid (CAS Number: 71989-98-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and various case studies.
- Molecular Formula : C23H19NO5
- Molecular Weight : 389.40 g/mol
- InChI Key : MANIUUXMEXENNG-UHFFFAOYSA-N
- LogP : 3.69
These properties indicate a compound with moderate lipophilicity, which may influence its biological interactions and pharmacokinetics .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of key intermediates through methods such as nucleophilic substitution and cyclization reactions. A detailed synthetic route has been documented in literature, highlighting the importance of optimizing reaction conditions for yield and purity .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. Its effectiveness was evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 9.0 | |
| HCT116 (Colon) | 2.5 | |
| MALME-M (Melanoma) | 55.75% growth inhibition |
In these studies, the compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
The mechanism by which this compound exerts its anticancer effects is believed to involve intercalation into DNA strands, disrupting replication and transcription processes. Additionally, it may act as an inhibitor of topoisomerase II, an enzyme critical for DNA unwinding during replication .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of methoxy groups on the phenyl ring significantly enhances the biological activity of the compound. Substituents that increase electron density on the aromatic rings tend to improve anticancer efficacy. Conversely, electron-withdrawing groups may diminish activity .
Study 1: Anticancer Efficacy
A study investigated the effects of various quinoline derivatives, including this compound on multiple cancer cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 2.5 μM to over 40 μM depending on the specific modifications made to their chemical structure .
Study 2: Cardioprotective Effects
In another investigation involving doxorubicin-induced cardiotoxicity models in H9c2 cardiomyocytes, derivatives of quinoline were tested for their cardioprotective properties. The results suggested that certain structural features could confer protective effects against drug-induced toxicity while maintaining high cell viability .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 2-(2,4,6-Trimethoxyphenyl)benzo[f]quinoline-1-carboxylic acid?
The synthesis of structurally analogous quinoline-carboxylic acids often involves one-pot reactions between 2-aminoaryl ketones and arylacetylenes or benzimidoyl chlorides. For example, Wang et al. demonstrated that coupling 2-aminoaryl ketones with arylacetylenes under basic conditions yields 2,4-disubstituted quinolones . Regioselective introduction of methoxy groups may require protecting-group strategies or catalysts like DABCO to control substitution patterns .
Q. How is the structural integrity of this compound validated in experimental settings?
Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to analyze substituent positions and coupling constants. X-ray crystallography, as applied to similar 4-(adamantyl)quinoline derivatives, provides definitive proof of molecular geometry and intermolecular interactions . High-resolution mass spectrometry (HRMS) further corroborates molecular weight and purity .
Q. What are the key solubility and stability considerations for handling this compound in aqueous or organic solvents?
Limited data exist for this specific compound, but related quinoline-carboxylic acids exhibit poor aqueous solubility due to aromatic stacking and hydrophobic substituents. Stability tests under varying pH and temperature conditions are recommended. Storage in dry, inert atmospheres (e.g., argon) at -20°C minimizes degradation, as suggested for structurally similar lab chemicals .
Advanced Research Questions
Q. How can regioselective introduction of the 2,4,6-trimethoxyphenyl group be optimized during synthesis?
Achieving regioselectivity may involve steric or electronic directing groups. For example, pre-functionalizing the quinoline core with electron-withdrawing groups (e.g., nitro) at specific positions could guide methoxy substitution. Catalytic systems like Pd/Cu-mediated cross-coupling, as used in 4-(1-adamantyl)quinoline syntheses, may enhance selectivity . Computational modeling (DFT) of transition states could further predict optimal reaction pathways.
Q. How should researchers address contradictions in reported bioactivity data for quinoline-carboxylic acid derivatives?
Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurity profiles. A systematic approach includes:
- Reproducing assays under standardized protocols (e.g., MIC for antitubercular activity) .
- Comparative studies with structural analogs (e.g., 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives) to isolate substituent effects .
- Purity validation via HPLC and elemental analysis to rule out batch variability .
Q. What computational strategies predict the compound’s binding affinity for biological targets like mycobacterial enzymes?
Molecular docking (AutoDock, Schrödinger) using crystal structures of target proteins (e.g., Mycobacterium tuberculosis enzymes) can model interactions. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Pharmacophore modeling, based on active analogs like elvitegravir derivatives, identifies critical functional groups .
Methodological Notes
- Synthesis Optimization : Prioritize reaction scalability and yield using Design of Experiments (DoE) to vary temperature, solvent, and catalyst ratios .
- Bioactivity Profiling : Combine in vitro assays (e.g., MIC, cytotoxicity) with in silico ADMET predictions to prioritize lead compounds .
- Data Reproducibility : Document solvent lot numbers, humidity, and equipment calibration to mitigate experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
